LPGAT1
Description
Properties
sequence |
AEPINIQTW |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Molecular Architecture and Genetic Regulation of Lpgat1
Genomic Localization and Gene Structure of LPGAT1
The this compound gene is situated on the long (q) arm of human chromosome 1. atlasgeneticsoncology.orguniprot.org Specifically, its cytogenetic location is noted as 1q32.3. atlasgeneticsoncology.org The gene itself is comprised of multiple exons and introns, the arrangement of which allows for the production of different protein forms through alternative splicing. genecards.org
| Attribute | Description | Reference |
|---|---|---|
| Gene Symbol | This compound | genecards.org |
| Genomic Location | Chromosome 1 | uniprot.org |
| Cytogenetic Band | 1q32.3 | atlasgeneticsoncology.org |
| Strand | Reverse | deciphergenomics.org |
Transcriptional Variants and Putative Isoforms of this compound
The this compound gene undergoes alternative splicing, a process where different exons of the gene are selectively included or excluded from the final messenger RNA (mRNA). This mechanism results in the generation of multiple distinct transcript variants. nih.govgenecards.org These variants can then be translated into different protein isoforms, which may have varied functional properties or tissue-specific expression patterns. nih.govmdpi.comfrontiersin.org For instance, at least two protein-coding transcripts for this compound have been identified. proteinatlas.org The existence of these isoforms, such as isoform A and isoform B which possess different 5'-untranslated regions (UTRs), suggests a complex regulation of this compound function that may be tailored to the specific needs of different cells or tissues. researchgate.net
| Transcript/Isoform Feature | Description | Reference |
|---|---|---|
| Alternative Splicing | The This compound gene produces multiple transcript variants. | nih.govgenecards.org |
| Known Protein-Coding Transcripts | At least 2 distinct protein-coding transcripts are known to exist. | proteinatlas.org |
| Structural Differences | Different isoforms can possess unique 5'-untranslated regions (UTRs), such as those identified for isoform A and isoform B. | researchgate.net |
Mechanisms of this compound Gene Expression Regulation
The expression of the this compound gene is meticulously controlled at multiple levels, including transcriptional initiation, post-transcriptional modifications, and the influence of genetic variations.
The expression of this compound is significantly influenced by the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha). nih.gov PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism. nih.govmdpi.com Studies have shown that increased expression of PGC-1α leads to an upregulation of this compound mRNA. nih.gov This regulatory connection is particularly relevant in skeletal muscle, where this compound expression is higher in slow-twitch muscles, which are rich in mitochondria and have high oxidative capacity. nih.gov
The effect of PGC-1α on this compound is likely mediated through downstream transcription factors. nih.gov One such family of factors is the Myocyte Enhancer Factor 2 (MEF2), including MEF2A. nih.govresearchgate.net PGC-1α is known to coactivate MEF2 proteins to drive the expression of genes associated with the slow-twitch muscle fiber type. nih.govaginganddisease.orgnih.gov The promoter region of the this compound gene contains binding sites for MEF2, suggesting a direct mechanism where PGC-1α activates MEF2A, which in turn binds to the this compound promoter to initiate transcription. nih.gov This creates a regulatory cascade where PGC-1α acts as a high-level controller that fine-tunes lipid metabolism in muscle by modulating this compound levels. nih.gov
Following transcription, the this compound mRNA molecule can be targeted by microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression by binding to the 3'-UTR of target mRNAs, typically leading to translational repression or mRNA degradation. frontiersin.orgyoutube.com
Research has identified that this compound is a direct target of microRNA-30c (miR-30c). nih.gov This specific miRNA has been shown to decrease hepatic lipid synthesis by targeting this compound. nih.gov The 3'-UTR of this compound contains target sites for the miR-30 family, with miR-30c exhibiting enhanced pairing that likely accounts for its specific and potent repression of this compound. nih.gov This post-transcriptional control mechanism highlights a role for miR-30c in coordinately reducing lipid biosynthesis and influencing lipoprotein secretion. nih.govnih.gov
Genetic variations within the this compound gene can have significant functional consequences. Studies in Native American populations have identified several variants in the this compound gene region that are associated with Body Mass Index (BMI). nih.gov
A notable polymorphism is a novel 27-base pair (bp) deletion located in the 5'-untranslated region (UTR) of the gene. nih.gov This deletion, which is not found in Caucasians, is part of a haplotype that showed a strong association with BMI in full-heritage Pima Indians. nih.gov Functional studies using luciferase reporter assays provided evidence that this 27bp deletion may affect post-transcriptional regulation. researchgate.netnih.gov Specifically, the presence of the deletion led to a decrease in luciferase activity, suggesting it could impact either the efficiency of translation or the stability of the mRNA molecule. nih.gov Other research has referred to this as a 28bp deletion, likely referencing the same functional variant. researchgate.net Additional single nucleotide polymorphisms (SNPs), such as rs112662024 and rs12058008, have also been nominally associated with BMI. nih.gov These findings underscore that genetic variability in the regulatory regions of this compound can influence its expression and contribute to metabolic phenotypes. nih.govnih.gov
| Polymorphism | Location | Population Studied | Functional Implication/Association | Reference |
|---|---|---|---|---|
| 27/28 bp deletion | 5'-Untranslated Region (UTR) | Pima Indians | Associated with BMI; may affect post-transcriptional regulation (mRNA stability or translation efficiency). | nih.govresearchgate.net |
| rs112662024 | Gene Region | Native Americans | Nominally associated with BMI. | nih.gov |
| rs12058008 | Gene Region | Native Americans | Nominally associated with BMI. | nih.gov |
Enzymatic Functionality and Substrate Specificity of Lpgat1
Lysophosphatidylglycerol (B1238068) Acyltransferase Activity
LPGAT1 functions as a lysophosphatidylglycerol (LPG) specific acyltransferase. This enzymatic activity involves the catalysis of an acyl group transfer from an acyl-CoA donor to LPG, a reaction essential for the biosynthesis of phosphatidylglycerol (PG). PG, in turn, serves as a vital precursor for the synthesis of cardiolipin (B10847521), a critical component of mitochondrial membranes cusabio.com.
Specificity for Lysophosphatidylglycerol (LPG) Substrates
This compound demonstrates a pronounced specificity for lysophosphatidylglycerol (LPG) as its acyl receptor, recognizing various LPGs as substrates usbio.netthermofisher.commybiosource.comantibodies-online.comassaygenie.com. Research indicates a clear preference for oleoyl-LPG over palmitoyl-LPG when acting as an acyl acceptor usbio.netthermofisher.commybiosource.comantibodies-online.comassaygenie.com. Importantly, this compound exhibits no detectable activity towards other lysophospholipids such as lysophosphatidic acids (LPA) or lysophosphatidylcholines (LPC) uniprot.orguniprot.orggenecards.orgmdpi.com.
Acyl-CoA Donor Preferences
This compound displays distinct preferences for acyl-CoA donors, favoring long-chain saturated fatty acyl-CoAs and oleoyl-CoA cusabio.comusbio.netthermofisher.commybiosource.comantibodies-online.comassaygenie.commdpi.comthermofisher.commdpi.com. Specifically, stearoyl-CoA is preferred over palmitoyl-CoA as an acyl donor in its reactions uniprot.orguniprot.orggenecards.orgresearchgate.netnih.gov. Furthermore, oleoyl-CoA is favored over lauroyl-CoA, indicating a selectivity for longer, and in some cases, monounsaturated acyl chains usbio.netthermofisher.commybiosource.comantibodies-online.comassaygenie.com. The enzyme is capable of utilizing various saturated fatty acyl-CoAs for its acyltransferase activity uniprot.orguniprot.orggenecards.org.
Table 1: this compound Substrate and Acyl-CoA Donor Preferences
| Substrate Type | Preferred Substrate/Donor | Less Preferred/No Activity | Citation |
| Acyl Acceptor (LPG) | Oleoyl-LPG | Palmitoyl-LPG | usbio.netthermofisher.commybiosource.comantibodies-online.comassaygenie.com |
| Acyl Donor (Acyl-CoA) | Stearoyl-CoA | Palmitoyl-CoA | uniprot.orguniprot.orggenecards.orgresearchgate.netnih.gov |
| Acyl Donor (Acyl-CoA) | Oleoyl-CoA | Lauroyl-CoA | usbio.netthermofisher.commybiosource.comantibodies-online.comassaygenie.com |
| Other Lysophospholipids | N/A | LPA, LPC | uniprot.orguniprot.orggenecards.orgmdpi.com |
Monoacylglycerol Acyltransferase (MGAT) Activity
Beyond its primary function with LPG, this compound also exhibits monoacylglycerol acyltransferase (MGAT) activity uniprot.orguniprot.orggenecards.orgmdpi.comnih.gov. This dual functionality highlights its broader involvement in lipid metabolism, including a significant role in hepatic triacylglycerol (TAG) synthesis and secretion cusabio.commdpi.comnih.gov.
Substrate Selectivity for Monoacylglycerols
In its capacity as an MGAT, this compound demonstrates a clear preference for 2-monoacylglycerols as substrates over 1-monoacylglycerols uniprot.orguniprot.orggenecards.org. This selectivity contributes to the specific pathways of neutral lipid synthesis.
sn-1 Position Specific Acyl Chain Remodeling
A notable characteristic of this compound is its activity as an sn-1 specific acyltransferase mdpi.comresearchgate.netnih.gov. This specificity is crucial for the precise remodeling of fatty acyl chains within phospholipids (B1166683), particularly in controlling the stearate (B1226849)/palmitate ratio of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) researchgate.netnih.gov.
Acylation of Lysophosphatidylcholines (LPC)
The activity of this compound towards lysophosphatidylcholines (LPC) has been a subject of investigation, with some studies presenting differing findings. Some in vitro studies have indicated that this compound can incorporate various fatty acids into the sn-1 position of LPC, suggesting a potential role in LPC acylation. researchgate.netmdpi.com Consistent with this, research using LPLAT7 (this compound) mutant cells and knockout mice observed a reduction in C18:0-containing phosphatidylcholine (PC), the product of LPC acylation, alongside an increase in PC species containing C16:0 and C18:1. researchgate.net This suggests that while this compound might not be the sole enzyme involved, it contributes to the pool of certain PC species in vivo. nih.govresearchgate.net
However, other studies have reported a lack of significant acyltransferase activity of recombinant human this compound towards lysophosphatidylcholine (B164491) when expressed in Sf9 insect and COS-7 cells. nih.gov Similarly, some sources explicitly state that this compound has no activity toward lysophosphatidylcholines (LPC). uniprot.orguniprot.org These conflicting results highlight the complexity of determining the precise substrate specificity of this compound, which may be influenced by experimental conditions, the source of the enzyme, and the cellular context.
Acylation of Lysophosphatidylserines (LPS)
Similar to LPC, the enzymatic activity of this compound towards lysophosphatidylserines (LPS) has shown some variability in research findings. One study noted that knocking out this compound in murine skeletal muscle led to a decrease in the amount of stearate-containing phosphatidylserine (B164497) (18:0-PS). nih.govresearchgate.net This observation implies that this compound plays a role in regulating the acyl chain profiles of phosphatidylserine (PS), potentially through the acylation of LPS. nih.govresearchgate.net
In contrast, studies characterizing recombinant human this compound in Sf9 insect and COS-7 cells did not detect significant acyltransferase activity against lysophosphatidylserine (B10771985). nih.gov This discrepancy suggests that while this compound may influence PS composition in a physiological setting, direct acylation of LPS might not be a primary function of the enzyme in all contexts or that other factors are involved in the observed changes in PS levels upon this compound modulation.
Cellular and Subcellular Roles of Lpgat1
Subcellular Compartmentalization
The precise subcellular localization of LPGAT1 is fundamental to its diverse metabolic functions, enabling its interaction with specific lipid substrates and transport machinery across different cellular compartments.
This compound is consistently identified as a lysophospholipid acyltransferase primarily located in the endoplasmic reticulum (ER) membrane. genecards.orguniprot.orggenenames.orgnih.govnih.govuniprot.orgbioregistry.iodeciphergenomics.orgzfin.orgmybiosource.com Subcellular fractionation and immunohistochemical analyses have confirmed its presence within this critical organelle, highlighting its role in ER-associated lipid remodeling processes. nih.gov
Beyond its ER localization, this compound is also found primarily at the mitochondrial-associated membranes (MAMs). nih.govnih.gov MAMs are specialized contact sites between the ER and mitochondria, serving as crucial hubs for inter-organelle communication and lipid exchange. The localization of this compound at MAMs positions it at a key interface for phospholipid remodeling, particularly for phosphatidylglycerol. nih.govnih.gov
A significant aspect of this compound's function is its close coordination with mitochondrial transport. nih.govjensenlab.orggenenames.orgbioregistry.ionih.govresearchgate.net This coordination is particularly evident in its interaction with the prohibitin/TIMM14 mitochondrial import motor, also known as the PHB/TIM complex. nih.govjensenlab.orggenenames.orgbioregistry.ionih.govresearchgate.net This interaction is vital for coupling the remodeling of phosphatidylglycerol (PG) at the MAM with the subsequent import of newly remodeled PG into the mitochondria. nih.gov Experimental evidence demonstrates that the ablation of either this compound or TIMM14 leads to impaired mitochondrial transport of newly remodeled PG, resulting in a profound loss of mitochondrial cristae structure and compromised respiration. nih.govgenenames.orgbioregistry.ionih.govresearchgate.netresearchgate.netresearchgate.net Furthermore, the mitochondrial GTPase Mitofusin 2 (MFN2) plays a pivotal role in mediating the interaction between this compound and the PHB/TIM complex, underscoring the intricate regulatory mechanisms governing PG trafficking. nih.gov
Critical Role in Glycerophospholipid Metabolism and Remodeling
This compound is a central enzyme in the Lands cycle of phospholipid remodeling, which ensures the appropriate fatty acyl chain composition of various glycerophospholipids essential for membrane function and cellular signaling.
This compound functions as an acyltransferase that catalyzes the reacylation of lysophosphatidylglycerol (B1238068) (LPG) to phosphatidylglycerol (PG). genecards.orguniprot.orgnih.govjensenlab.orggenenames.orgnih.govnih.gov This step is crucial because PG is a mitochondrial phospholipid indispensable for the proper structure of mitochondrial cristae and the synthesis of cardiolipin (B10847521) (CL). nih.govjensenlab.orggenenames.orgbioregistry.ionih.govresearchgate.netresearchgate.netportlandpress.comnih.gov While PG is synthesized de novo in mitochondria, it must undergo remodeling in the ER to achieve its mature acyl composition. nih.govjensenlab.orggenenames.orgbioregistry.ionih.govresearchgate.net
Defective PG remodeling by this compound has significant pathological consequences, notably contributing to MEGDEL syndrome (3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like syndrome), a severe mitochondrial disorder. nih.govjensenlab.orggenenames.orgbioregistry.ionih.govresearchgate.netnih.govdntb.gov.uajensenlab.org this compound exhibits substrate promiscuity, recognizing various acyl-CoAs and LPGs. It demonstrates a clear preference for long-chain saturated fatty acyl-CoAs and oleoyl-CoA as acyl donors. jensenlab.orggenenames.orgnih.govmybiosource.com Kinetic analyses further refine these preferences, indicating that oleoyl-LPG is preferred over palmitoyl-LPG as an acyl acceptor, and oleoyl-CoA is preferred over lauroyl-CoA as an acyl donor. genenames.orgnih.gov The disruption of this compound activity leads to aberrant PG and cardiolipin acyl compositions, highlighting its critical role in maintaining the lipid profile necessary for mitochondrial integrity. nih.gov
Table 1: this compound Substrate Preferences
| Substrate Type | Preferred Substrate | Less Preferred Substrate | Reference |
| Acyl Donor | Long-chain saturated fatty acyl-CoAs, Oleoyl-CoA | Lauroyl-CoA | jensenlab.orggenenames.orgnih.gov |
| Acyl Acceptor | Oleoyl-LPG | Palmitoyl-LPG | genenames.orgnih.gov |
Beyond its role in PG remodeling, this compound is also fundamentally involved in the fatty acyl chain remodeling of other critical glycerophospholipids, specifically phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). genecards.orguniprot.orguniprot.orgdeciphergenomics.org this compound selectively catalyzes the transfer and esterification of saturated long-chain fatty acids from acyl-CoA to the sn-1 position of 1-lyso-2-acyl phosphatidylethanolamines (LPE). genecards.orguniprot.orguniprot.org Notably, it exhibits a preference for stearoyl-CoA over palmitoyl-CoA as an acyl donor in this process. genecards.orguniprot.orguniprot.org
Table 2: Impact of this compound Deficiency on Phospholipid Acyl Chains
| Phospholipid Species | Effect of this compound Deficiency | Reference |
| Phosphatidylglycerol (PG) | Aberrant acyl compositions | nih.gov |
| Cardiolipin (CL) | Aberrant acyl compositions | nih.gov |
| Phosphatidylethanolamine (PE) | Shift from stearate (B1226849) to palmitate species | nih.gov |
| Dimethyl-PE (dMePE) | Shift from stearate to palmitate species | nih.gov |
| Phosphatidylcholine (PC) | Shift from stearate to palmitate species | nih.gov |
Maintenance of Phosphatidylserine (B164497) (PS) Acyl Chain Profiles
Research indicates that this compound contributes to shaping the acyl chain profiles of various phospholipids (B1166683), including phosphatidylserine (PS). researchgate.netnih.govresearchgate.net Studies, particularly in murine skeletal muscle, have demonstrated that the absence or reduction of this compound expression leads to alterations in the fatty acid composition of PS. researchgate.netnih.govresearchgate.net Specifically, knocking out this compound resulted in a decrease in the levels of stearate-containing phosphatidylserine (18:0-PS). researchgate.netnih.govresearchgate.net
While this compound has shown preferential activity towards incorporating saturated long-chain fatty acids, such as stearoyl-CoA, into the sn-1 position of lysophosphatidylethanolamines (LPE) and, to a lesser extent, lysophosphatidylcholines (LPC), its impact on PS acyl chains highlights a broader influence on the phospholipid landscape. uniprot.orgresearchgate.net This suggests that this compound's enzymatic activity, potentially through direct acylation of lysophosphatidylserine (B10771985) (LPS) or indirectly through the remodeling of other phospholipid precursors, is important for maintaining the characteristic acyl chain profiles of PS within cellular membranes.
Contribution to Triacylglycerol Biosynthesis and Secretion
Beyond its roles in phospholipid remodeling, this compound has been identified as a key enzyme in the synthesis and secretion of triacylglycerol (TAG). imrpress.comresearchgate.net this compound functions as a monoacylglycerol acyltransferase (MGAT), catalyzing a crucial step in the diacylglycerol (DAG) synthesis pathway, which is a precursor for TAG formation. cusabio.comnih.govresearchgate.netuniprot.org
Studies in diabetic db/db mice have provided significant insights into the role of hepatic this compound in TAG metabolism. Elevated hepatic this compound expression was observed in these mice, consistent with increased hepatic MGAT activity. nih.gov Furthermore, targeted knockdown of hepatic this compound expression using shRNA adenovirus led to a marked reduction in serum triacylglycerol levels. nih.govresearchgate.net This finding strongly suggests that this compound plays a significant role in hepatic triacylglycerol synthesis and its subsequent secretion, likely in the form of very-low-density lipoproteins (VLDL). nih.govresearchgate.net
The observed reduction in serum TAG levels upon this compound knockdown underscores its importance in regulating systemic lipid levels, particularly in conditions of metabolic dysregulation. nih.govresearchgate.net
Broader Impact on Cellular Lipid Homeostasis and Membrane Integrity
Maintaining proper phospholipid homeostasis is essential for the function and integrity of cellular membranes, including the mitochondrial membrane. imrpress.comresearchgate.net this compound's role in remodeling phospholipids contributes to ensuring that membranes have the appropriate fatty acid composition required for their specific functions. wayne.edu
Research indicates that perturbations in this compound activity can disrupt this delicate balance. For instance, deletion of this compound in mice resulted in alterations in the molecular composition of membrane phospholipids and impaired the regeneration of mitochondrial membranes. wayne.edu Furthermore, changes in this compound activity have been linked to the formation of lipid droplets, suggesting its involvement in regulating lipid storage. wayne.edu High this compound activity appears to favor the utilization of lipids for membrane regeneration, while low activity may promote lipid storage. wayne.edu
Pathophysiological Implications and Disease Mechanisms Associated with Lpgat1 Non Clinical Human Data
Involvement in Metabolic Dysregulation
LPGAT1 plays a critical role in maintaining lipid homeostasis, and its dysregulation is implicated in various metabolic disorders.
This compound significantly influences hepatic lipid metabolism, with its deficiency or altered activity leading to lipid accumulation and related pathologies. Studies in diet-induced non-alcoholic steatohepatitis (NASH) models have shown that this compound deficiency exacerbates hepatic steatosis. explorationpub.com Reduced this compound activity in the liver can lead to insulin (B600854) resistance, lipid accumulation, and hepatosteatosis. mdpi.comfoliamedica.bg
This compound is involved in triacylglycerol (TAG) synthesis, a process particularly crucial in the liver, where its expression is observed to increase in obesity. mdpi.com Targeted knockdown of this compound in the liver of db/db mice resulted in notable reductions in serum triacylglycerol, total cholesterol, and free fatty acid levels, alongside a decrease in body weight, underscoring its role in hepatic TAG synthesis and secretion. nih.govresearchgate.netnih.gov Further mechanistic insights reveal that this compound deficiency in experimental NASH models contributes to hepatic steatosis through the upregulation of key lipogenic genes such as SREBP-1c, ACC, and FAS1. It also promotes hepatic fibrosis by upregulating collagen I and II, and induces hepatic insulin resistance by inhibiting AKT and GSK3 signaling pathways. foliamedica.bg The deletion of this compound in mice has been linked to mitochondrial dysfunction, oxidative stress, and depletion of mitochondrial DNA (mtDNA), all of which contribute to the development of non-alcoholic fatty liver disease (NAFLD). nih.gov These findings suggest a delicate balance where low this compound activity promotes lipid storage, while higher activity facilitates their utilization for membrane regeneration. wayne.edu
Table 1: Impact of this compound Deficiency on Hepatic Lipid Metabolism in Models
| Model/Intervention | Key Observation | Associated Mechanisms | References |
| This compound deficiency in NASH models | Exacerbated hepatic steatosis | Upregulation of SREBP-1c, ACC, FAS1; Inhibition of AKT/GSK3 signaling; Increased collagen I/II | explorationpub.comfoliamedica.bg |
| This compound knockdown in db/db mouse liver | Reduced serum TAG, total cholesterol, free fatty acids; Decreased body weight | Role in hepatic TAG synthesis and secretion | nih.govresearchgate.netnih.gov |
| This compound deletion in mice | Mitochondrial dysfunction, oxidative stress, mtDNA depletion | Contributes to NAFLD development | nih.gov |
This compound is expressed in skeletal muscle and plays a significant role in modulating the acyl chain profiles of phospholipids (B1166683), including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). mdpi.comnih.govresearchgate.netnih.gov Studies have shown that this compound knockout leads to a decrease in the incorporation of stearate (B1226849) into PC and PE both in vitro and ex vivo. This results in reduced levels of 18:0-PC and 18:0-PE in murine skeletal muscle, accompanied by an increase in 16:0-PC and 16:0-PE. nih.govresearchgate.netnih.gov Additionally, the knockout of this compound also decreases the amount of stearate-containing phosphatidylserine (18:0-PS). nih.govresearchgate.netnih.gov
This compound is highly expressed in slow-twitch muscles, such as the soleus, and its expression is upregulated by PGC-1α. nih.govresearchgate.netnih.gov Through its sn-1 activity, this compound increases the amount of stearic acid at the sn-1 position of PC in slow-twitch muscle fibers, suggesting a potential role in the utilization of fatty acids as an energy source in this muscle type. mdpi.comresearchgate.net
Table 2: Effects of this compound Knockout on Skeletal Muscle Phospholipid Profiles in Murine Models
| Phospholipid Species | Change in this compound Knockout | References |
| 18:0-PC | Decreased | nih.govresearchgate.netnih.gov |
| 18:0-PE | Decreased | nih.govresearchgate.netnih.gov |
| 16:0-PC | Increased | nih.govresearchgate.netnih.gov |
| 16:0-PE | Increased | nih.govresearchgate.netnih.gov |
| 18:0-PS | Decreased | nih.govresearchgate.netnih.gov |
This compound is a member of a large family of acyltransferases that are involved in various biological processes, including the regulation of energy homeostasis and body weight. infino.menih.govresearchgate.netnih.gove-century.usresearchgate.net Genome-wide association studies (GWAS) conducted in populations such as the Pima Indians have identified genetic variants within the this compound gene that are associated with body mass index (BMI) and percent body fat. infino.menih.govresearchgate.netnih.govresearchgate.netoup.com
Specifically, a novel 27-base pair (bp) deletion found in the 5'-untranslated region of this compound has shown a strong association with BMI in full-heritage Pima Indians. Functional studies suggest that this deletion may influence transcriptional or post-transcriptional regulation of the gene. infino.menih.govnih.gov The association of this compound with obesity is further supported by studies involving this compound gene polymorphisms in Native Americans and observations in knockout mice fed a high-fat diet. mdpi.com
Role in Disease Pathogenesis in Preclinical Models
Beyond metabolic dysregulation, this compound has been implicated in the pathogenesis of specific diseases, particularly in cancer and rare genetic disorders.
This compound is significantly upregulated in lung adenocarcinoma (LUAD) tissues compared to normal lung tissue. genecards.orgnih.govimrpress.combmj.com This overexpression is associated with an unfavorable prognosis in LUAD patients, as determined by univariate and multivariate Cox analyses. nih.govimrpress.com Experimental studies in both cell and animal models of LUAD have demonstrated that the knockdown of this compound abrogates tumor growth and proliferation. nih.govimrpress.com These findings suggest that this compound actively promotes cell proliferation and inhibits apoptosis in LUAD. nih.govimrpress.com
This compound's role in LUAD progression is linked to its function in regulating triacylglycerol biosynthesis, which is essential for maintaining phospholipid homeostasis and the structural integrity of mitochondrial membranes. genecards.orgnih.govimrpress.com Its differential expression in LUAD tissues positions this compound as a metabolically relevant gene with potential prognostic value. nih.govimrpress.com Transcriptome analysis of H1299 cells indicated that this compound knockdown upregulated the phosphatidylglycerol metabolism pathway, suggesting a complex interplay in cancer lipid metabolism. imrpress.com Furthermore, this compound, along with other lipid metabolism genes, exhibits significant differential expression across various stages of LUAD. bmj.com
This compound has been identified as a critical candidate gene for MEGDEL syndrome, an autosomal recessive disorder characterized by 3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like syndrome. nih.govmdpi.comresearchgate.netuthscsa.eduresearchgate.netnih.gov The syndrome is fundamentally caused by defective phosphatidylglycerol (PG) remodeling. nih.govresearchgate.netresearchgate.net this compound catalyzes this crucial PG remodeling process at the mitochondrial-associated membranes (MAM), utilizing LPG and acyl-CoA as substrates. nih.gov
Genetic deletion of this compound in mice leads to defective PG remodeling and subsequent mitochondrial dysfunction. nih.govresearchgate.netuthscsa.edu This deficiency manifests in cardinal features reminiscent of MEGDEL syndrome, including 3-methylglutaconic aciduria, deafness, dilated cardiomyopathy, hepatopathy, neonatal hypoglycemia, high mortality rates, sudden death, and growth delay. nih.govresearchgate.netuthscsa.edu this compound deficiency also results in aberrant fatty acyl compositions of PG and cardiolipin (B10847521) (CL), such as an increased PG-34:1/PG-36:1 ratio and enrichment of very long polyunsaturated fatty acyl chains, which are commonly observed defects in MEGDEL patients. nih.govresearchgate.net
Mechanistically, this compound cooperates with TIMM14, a component of the prohibitin/TIM complex, to facilitate the mitochondrial transport of newly remodeled PG. nih.govresearchgate.netnih.gov The ablation of either this compound or TIMM14 leads to the retention of newly remodeled PG in the ER and a profound loss in mitochondrial cristae structure and respiration. nih.govresearchgate.net Consequently, this compound deficiency causes significant alterations in CL acyl compositions, leading to defects in cristae structure, mitochondrial DNA (mtDNA) biogenesis, and mitochondrial respiration. nih.govresearchgate.net Historically, genetic linkage studies had already identified this compound as one of the candidate genes at the genetic locus 1q32.2-q32.3 for progressive familial heart block type II, a condition characterized by sudden cardiac death and dilated cardiomyopathy in humans. nih.govgenecards.orgresearchgate.net
Table 3: Key Features of MEGDEL Syndrome in this compound-Deficient Mouse Models
| Clinical Feature/Defect | Mechanistic Basis | References |
| 3-methylglutaconic aciduria | Defective PG remodeling | nih.govresearchgate.netuthscsa.edu |
| Deafness | Defective PG remodeling | nih.govresearchgate.netuthscsa.edu |
| Dilated cardiomyopathy | Defective PG remodeling, altered CL acyl composition | nih.govresearchgate.netuthscsa.edu |
| Hepatopathy | Defective PG remodeling | nih.govresearchgate.netuthscsa.edu |
| Neonatal hypoglycemia | Defective PG remodeling | nih.govresearchgate.net |
| High mortality rate, sudden death | Cardiac dysfunction, defective PG remodeling | nih.govresearchgate.net |
| Growth delay | Metabolic defects | nih.govresearchgate.net |
| Aberrant PG/CL acyl compositions | Defective PG remodeling, ER retention of PG | nih.govresearchgate.net |
| Mitochondrial dysfunction | Loss of cristae structure, impaired respiration, mtDNA defects | nih.govresearchgate.net |
This compound, or Lysophosphatidylglycerol (B1238068) Acyltransferase 1, is an enzyme involved in the complex landscape of lipid metabolism, particularly in the remodeling of phospholipids. Research into this compound employs a variety of advanced methodologies and experimental approaches to understand its function, regulation, and implications in various physiological and pathological conditions. These methods span from in vitro studies utilizing established cell lines and primary cell cultures to in vivo investigations using animal models.
Advanced Research Methodologies and Experimental Approaches in Lpgat1 Studies
In Vivo Animal Models
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Lysophosphatidylglycerol (B1238068) (LPG) | 439360 |
| Phosphatidylglycerol (PG) | 158795 |
| Triacylglycerol (TAG) | 551045 |
| Diacylglycerol (DAG) | 10208 |
| Palmitoyl (B13399708) CoA | 5794 |
| Oleoyl-CoA | 5497961 |
| Lauroyl-CoA | 13057 |
| Palmitoyl-LPG | Not readily available on PubChem as a specific entry, refers to a species of LPG with palmitate. |
| Oleoyl-LPG | Not readily available on PubChem as a specific entry, refers to a species of LPG with oleate. |
| Monoacylglycerol | 11166 |
| Lysophosphatidic acid (LPA) | 5282177 |
| Phosphatidic acid (PA) | 4311303 |
| Cholesterol | 5997 |
| Cholesterol ester | Not readily available on PubChem as a general entry, refers to a class of lipids. |
| Phosphatidylethanolamine (B1630911) (PE) | 158257 |
| Phosphatidylcholine (PC) | 3985 |
| Phosphatidylserine (B164497) (PS) | 440966 |
| Phosphatidylinositol (PI) | 441031 |
| Cardiolipin (B10847521) (CL) | 6434143 |
| Stearoyl-CoA | 6028 |
| Lysophosphatidylethanolamine (LPE) | 95411 |
| Lysophosphatidylcholine (B164491) (LPC) | 95354 |
| Lysophosphatidylserine (B10771985) (LPSer) | 160766 |
| Lysophosphatidylinositol (LPI) | 95412 |
Data Table Examples (Interactive tables would be generated based on specific data if available in the text, these are illustrative based on the search results):
Table 1: Effect of Mouse LPGAT1 Transfection on Acyltransferase Activity in CHO Cells nih.gov
| Acyltransferase Activity (fold increase vs empty vector) |
| AGPAT |
| DGAT |
| ACAT |
| MGAT |
Table 2: Effect of this compound Knockdown on Tumor Growth in LUAD Xenograft Mouse Model imrpress.com
| Group | Tumor Growth (Relative to Control) |
| Control | 1.0 |
| This compound KD | Reduced |
Table 3: Effect of Hepatic this compound Knockdown on Serum Lipids in db/db Mice nih.govresearchgate.netresearchgate.net
| Serum Lipid | Change after this compound KD (vs Control) |
| Triacylglycerol | Reduced |
| Total Cholesterol | Reduced |
| Free Fatty Acids | Reduced |
These tables are representations based on the findings described in the search results. Actual interactive tables would require specific numerical data points from the studies.
Genetically Modified Murine Models (e.g., Knockout mice, xenograft models)
Genetically modified murine models, particularly knockout mice, have been instrumental in elucidating the physiological roles of this compound. Studies utilizing whole-body knockout of this compound have been conducted to investigate its role in conditions such as diet-induced obesity and related hepatosteatosis. researchgate.netresearchgate.net The generation of global this compound-knockout (KO) mice has been reported, although the productive rate was noted as low. nih.gov Conditional this compound KO (this compound cKO) mice have also been created to allow for tissue-specific analysis, such as in skeletal muscle, by breeding mice with a floxed this compound allele with those expressing Cre recombinase under a specific promoter. nih.gov this compound knockout mice have been shown to exhibit cardinal features reminiscent of MEGDEL syndrome, including 3-methylglutaconic aciduria, deafness, dilated cardiomyopathy, and premature death, mirroring phenotypes seen with TIMM14 mutations in humans. researchgate.net
Xenograft models are also utilized in this compound research, particularly in the context of cancer studies. In mouse models, knockdown of this compound has been shown to reduce the growth of lung adenocarcinoma (LUAD) xenografts. imrpress.comnih.gov Patient-derived xenograft (PDX) models, created by implanting patient tumor tissue into immunodeficient mice, are considered a valuable preclinical platform that better mimics human tumors and are used in cancer research to evaluate treatment responses and guide personalized therapies. eurekalert.orgoatext.com
Zebrafish Models for Developmental and Reproductive Studies
Zebrafish models have been employed to investigate the function of this compound, the zebrafish ortholog of human this compound, particularly in the context of embryonic development and reproduction. researchgate.netnih.govuniprot.org Downregulation of this compound in zebrafish through morpholino antisense oligonucleotides has resulted in severe developmental defects. researchgate.netnih.gov Studies in zebrafish have also revealed that heterozygous (this compound+/-) male mutants exhibit abnormal reproduction, with crosses between heterozygous males and wild-type females producing many eggs without obvious cleavage. researchgate.netnih.gov Spermatozoa from these heterozygous males showed reduced motility and abnormal morphology. researchgate.net The occurrence of this compound homozygous (this compound-/-) mutants was found to be much lower than expected, suggesting a critical role for this compound in early development. researchgate.netnih.gov
Phenotypic Characterization in Animal Models (e.g., lipidomics, organ function)
Phenotypic characterization in animal models involves assessing various physiological and molecular changes resulting from altered this compound expression. Lipidomic analysis is a key technique used to understand how this compound affects the lipid composition in tissues and organs. In this compound homozygous zebrafish larvae and spermatozoa from heterozygotes, lipidomic analysis revealed a reduction in selective phospholipid species containing stearic acid and docosahexaenoic acid. researchgate.netnih.gov In the livers of global this compound-KO mice, significant alterations in the acyl chain compositions of various phospholipids (B1166683), including phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS), phosphatidic acid (PA), and phosphatidylinositol (PI), have been observed. nih.gov Specifically, decreased amounts of 18:0-PC, 18:0-PE, and 18:0-PS were noted in the liver of this compound-KO mice compared to wild-type mice. nih.gov Similar observations regarding decreased stearate-containing PC, PE, and PS were made in the skeletal muscles of conditional this compound KO mice. nih.gov
Studies in animal models also assess the impact of this compound on organ function. For instance, this compound deficiency in mice has been linked to hearing loss and dilated cardiomyopathy. researchgate.net Downregulation of this compound in the livers of db/db mice resulted in reductions in serum levels of triacylglycerol, total cholesterol, and free fatty acids. researchgate.net Conversely, this knockdown led to a significant increase in hepatic cholesterol levels. nih.gov Reduced this compound activity has also been associated with lipid accumulation and spontaneous hepatosteatosis in the liver, and hepatofibrosis under a high-fat diet. mdpi.com
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are crucial for understanding the intrinsic properties of the this compound enzyme.
Recombinant Protein Expression and Purification
Recombinant protein expression and purification techniques are employed to obtain sufficient quantities of this compound for in vitro studies. Expression of human this compound cDNA in insect cells (Sf9) and COS-7 cells has been shown to lead to a significant increase in LPG acyltransferase activity. nih.gov Recombinant human this compound protein with a GST-tag at the N-terminal has been produced using an in vitro wheat germ expression system. antibodies-online.com Recombinant proteins corresponding to human this compound have also been purified using antigen affinity chromatography. thermofisher.com Various protein expression systems, including bacterial, yeast, baculovirus-insect, and mammalian systems, along with multiple purification systems, are available for recombinant protein production. sinobiological.com
Membrane Fractionation and Subcellular Localization Studies
Membrane fractionation and subcellular localization studies are used to determine where this compound is located within the cell. Consistent with its proposed microsomal origin, this compound has been localized to the endoplasmic reticulum (ER) by subcellular fractionation and immunohistochemical analyses. researchgate.netnih.govgenecards.org this compound is described as an endoplasmic reticulum membrane protein and a multi-pass membrane protein. genecards.orguniprot.orgmybiosource.com It is involved in the remodeling of glycerophospholipids in the ER membrane. uniprot.org Some research suggests that this compound might have multiple subcellular localizations, potentially including mitochondria, in certain cell types like preadipocytes, although further studies are needed to verify this. scienceopen.com this compound is also reported to be located in the mitochondria-associated membrane fraction, which is essential for phospholipid exchange. researchgate.netmdpi.com
Enzyme Kinetic Analysis and Substrate Preference Determination
Enzyme kinetic analysis and substrate preference determination are carried out to understand the catalytic activity of this compound and the molecules it acts upon. Kinetic analyses of this compound expressed in COS-7 cells have shown that oleoyl-LPG is preferred over palmitoyl-LPG as an acyl receptor. researchgate.netnih.gov Regarding acyl donors, oleoyl-CoA was preferred over lauroyl-CoA. researchgate.netnih.gov The recombinant human this compound enzyme recognizes various acyl-CoAs and LPGs as substrates, demonstrating a clear preference for long chain saturated fatty acyl-CoAs and oleoyl-CoA as acyl donors, which aligns with the lipid composition of endogenous phosphatidylglycerols (PGs). nih.govmybiosource.com this compound has been shown to selectively catalyze the transfer and esterification of saturated long-chain fatty acids from acyl-CoA to the sn-1 position of 1-lyso-2-acyl phosphatidylethanolamines (1-lyso-PE), with a preference for stearoyl CoA over palmitoyl CoA as the acyl donor. uniprot.org The enzyme can also acylate monoacylglycerols, preferring 2-monoacylglycerols over 1-monoacylglycerols. nih.govuniprot.org While this compound exhibits monoacylglycerol acyltransferase (MGAT) activity, it lacks glycerol-3-phosphate acyltransferase (GPAT), diacylglycerol acyltransferase (DGAT), and acyl-CoA:lysophosphatidic acid acyltransferase (AGPAT) activity. nih.govmdpi.com The enzyme's selectivity towards different acyl CoAs and its enzymatic kinetics require detailed examination. nih.gov
Enzyme Kinetic and Substrate Preference Data for this compound (from COS-7 cell expression)
| Parameter | Preferred Substrate | Less Preferred Substrate | Citation |
| Acyl Receptor | Oleoyl-LPG | Palmitoyl-LPG | researchgate.netnih.gov |
| Acyl Donor | Oleoyl-CoA | Lauroyl-CoA | researchgate.netnih.gov |
| Acyl Donor (sn-1) | Stearoyl CoA | Palmitoyl CoA | uniprot.org |
| Monoacylglycerol | 2-monoacylglycerols | 1-monoacylglycerols | nih.govuniprot.org |
Acyltransferase Activities of this compound
| Activity Type | Detected? | Citation |
| LPGAT | Yes | nih.govnih.gov |
| MGAT | Yes | nih.gov |
| GPAT | No | nih.govmdpi.com |
| DGAT | No | nih.govmdpi.com |
| AGPAT | No | nih.govmdpi.com |
Protein-Protein Interaction Mapping
Advanced Lipidomics and Metabolomics
This compound's function as a lysophospholipid acyltransferase directly impacts lipid metabolism. uniprot.orggenecards.orgresearchgate.net Advanced lipidomics and metabolomics techniques are essential for characterizing the changes in lipid profiles and metabolic pathways influenced by this compound activity. Lipidomics, a subset of metabolomics, specifically focuses on the comprehensive analysis and quantification of lipid species within a biological system. thermofisher.comcreative-proteomics.comsigmaaldrich.com
Quantitative Mass Spectrometry for Lipid Species Analysis
Mass spectrometry (MS) is a cornerstone technology in lipidomics due to its sensitivity, resolution, and capability for structural characterization. thermofisher.comcreative-proteomics.comsigmaaldrich.com Quantitative mass spectrometry allows for the precise measurement of lipid species abundance. thermofisher.comcreative-proteomics.comsigmaaldrich.comallumiqs.com Both targeted and untargeted MS approaches are employed in lipidomics studies. thermofisher.comallumiqs.com Untargeted lipidomics provides a broad overview of detectable lipids, while targeted approaches focus on the accurate quantification of defined groups of known lipids. thermofisher.comallumiqs.com
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and direct infusion (shotgun) lipidomics are used. thermofisher.comallumiqs.com LC-MS involves chromatographic separation of lipid species before they enter the mass spectrometer, which is beneficial for resolving isobaric lipids and achieving higher sensitivity and accurate quantification. thermofisher.comallumiqs.com High-resolution mass spectrometry (HRAM MS) and tandem MS (MS/MS) are utilized for quantitative profiling, lipid identification, and structural elucidation. thermofisher.comcreative-proteomics.com For routine quantitation in targeted profiling, selected reaction monitoring (SRM) on a triple quadrupole MS is often preferred. thermofisher.com
Quantitative MS analysis often involves the use of internal standards to enable accurate quantification relative to these standards. creative-proteomics.comsigmaaldrich.comallumiqs.com This allows for the determination of absolute lipid concentrations in biological samples. creative-proteomics.com Studies investigating this compound have utilized lipidomics to analyze changes in phospholipid profiles, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE) species, in this compound-deficient models. researchgate.netfoliamedica.bgnih.gov For example, loss of this compound expression in mouse liver led to significant alterations in the acyl chain compositions of various phospholipids, including PC, PE, PS, PA, and PI. nih.gov Specifically, decreases in 18:0-PC and 18:0-PE and increases in 16:0-PC and 16:0-PE levels have been observed in this compound mutant cells and tissues. nih.gov
Isotopic Tracing and Flux Analysis
Isotopic tracing, particularly using stable isotopes like 13C, combined with metabolic flux analysis (MFA), provides a powerful means to investigate the dynamics of metabolic pathways influenced by this compound. ebi.ac.ukdiva-portal.orgnih.gov In this technique, cells or organisms are supplied with nutrients labeled with stable isotopes. ebi.ac.uknih.govnorthwestern.edu By tracking the incorporation of the isotope into various metabolites over time, researchers can infer the activity and flux through specific metabolic reactions and pathways. ebi.ac.uknih.govnorthwestern.edu
13C flux analysis involves using mass spectrometry to measure the mass isotopomer distribution of labeled metabolites. ebi.ac.uknih.gov This data is then integrated with stoichiometric models of metabolism to calculate metabolic fluxes, representing the rates of reactions within the network. ebi.ac.uknih.gov This approach can reveal how this compound activity affects the flow of carbon through lipid synthesis pathways and its connections to other central metabolic pathways like glycolysis and the TCA cycle. ebi.ac.uknih.gov For instance, 13C tracing with labeled glucose and glutamine can provide insights into central carbon metabolism and how it is impacted by genetic or environmental perturbations. nih.gov While specific 13C flux analysis studies directly on this compound were not detailed in the search results, this technique is broadly applicable to understanding metabolic changes driven by enzymes like this compound that are involved in lipid remodeling and synthesis. ebi.ac.ukdiva-portal.orgnih.gov The timing of labeling in 13C-glucose tracing experiments is crucial for targeting specific metabolic pathways, with shorter times (15-30 min) labeling glycolytic intermediates and longer times (2-4h) labeling the TCA cycle. northwestern.edu
Molecular Genetic Techniques
Molecular genetic techniques are fundamental to studying the this compound gene, identifying genetic variations, and quantifying its expression levels.
DNA Sequencing and Variant Identification
DNA sequencing technologies are used to determine the nucleotide sequence of the this compound gene and identify genetic variants, such as single nucleotide polymorphisms (SNPs) or insertions/deletions. thermofisher.comnih.gov Variant identification is crucial for understanding the genetic basis of this compound function and its potential association with various conditions. thermofisher.comnih.gov
Techniques like whole-genome sequencing (WGS) can identify sequence variants, including those within or near the this compound gene. researchgate.net Sanger sequencing can be used to validate identified variants. researchgate.net Studies have identified variants within and adjacent to the this compound gene, including a deletion in the 5'-untranslated region, which may affect transcriptional or post-transcriptional regulation. infino.me Databases like ClinVar and UniProt Humsavar curate sequence variations with clinical significance, providing a resource for researchers studying this compound variants. genecards.org DECIPHER also holds information on patient variants associated with this compound. deciphergenomics.org
Gene Expression Quantification
Quantifying the expression levels of the this compound gene provides insights into its regulation and how its transcript abundance changes under different physiological or pathological conditions. Techniques commonly used for gene expression quantification include RT-PCR and Northern Blot analysis. deciphergenomics.orgrna-seqblog.comthermofisher.comthermofisher.comnih.gov
Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative real-time PCR (qRT-PCR), is a highly sensitive method for measuring mRNA levels. nih.govrna-seqblog.comthermofisher.comnih.gov It involves converting mRNA into cDNA using reverse transcriptase, followed by PCR amplification to quantify the target sequence. thermofisher.comnih.gov qRT-PCR allows for relative or absolute quantification of gene expression. thermofisher.comthermofisher.com Relative quantification compares transcript abundance across samples using an internal control for normalization, while absolute quantification uses a standard curve generated with known concentrations of an external standard. thermofisher.comthermofisher.com
Northern Blot analysis is a more traditional technique for detecting and quantifying mRNA. rna-seqblog.comthermofisher.comthermofisher.com It involves separating RNA by gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe specific to the this compound mRNA. thermofisher.com While less sensitive than RT-PCR, Northern Blot can provide information about transcript size and the presence of different splice variants. nih.govthermofisher.com Studies have used Northern blot analysis to determine the tissue distribution of this compound mRNA, showing high expression in tissues like the liver. researchgate.netnih.gov qRT-PCR has been used to evaluate this compound gene expression levels in experimental models, such as in the liver of diabetic mice. nih.gov
These molecular genetic techniques are crucial for understanding the transcriptional regulation of this compound and how genetic variations or external stimuli influence its expression, ultimately impacting lipid metabolism and related cellular processes.
Promoter Analysis and Transcription Factor Binding Site Prediction
Promoter analysis and the prediction of transcription factor binding sites (TFBS) are crucial steps in understanding the transcriptional regulation of the this compound gene. These methodologies aim to identify the specific DNA sequences in the promoter region that interact with transcription factors, thereby influencing the rate of this compound gene expression.
Research into this compound gene regulation has utilized computational approaches, such as simulated promoter analysis using online databases like MotifMap, to predict potential transcription factor binding sites. nih.gov One study employing this method identified a binding sequence for myocyte enhancer factor 2A (MEF2A) located 1.75 kb upstream from the transcription start site of this compound. nih.gov This finding is significant because the transcriptional activity of the MEF2 family, which includes MEF2A, is known to be activated by PGC-1α. nih.gov This suggests that the transcription of this compound in skeletal muscles overexpressing PGC-1α may be promoted via MEF2A. nih.gov Given that MEF2 activation is associated with the formation of slow-twitch myofibers and enhanced running endurance, the elevated expression of this compound observed in slow-twitch muscle could potentially be explained by MEF2 family-dependent gene expression. nih.gov
Further studies are needed to experimentally validate the involvement of the MEF2 family in this compound transcription and to determine if PGC-1α enhances this transcriptional activity, potentially through reporter gene assays. nih.gov
Various databases and resources compile predicted and experimentally validated transcription factor binding sites for genes, including this compound. These resources can provide extensive lists of potential transcription factors that may regulate this compound expression based on known binding site motifs and ChIP-seq data. maayanlab.cloudgenecards.orggenecards.org While a comprehensive list of all predicted TFBS for this compound is extensive, examples of transcription factors found to have binding sites in the this compound promoter region according to various databases include SP1, IKZF1, HOMEZ, ZNF511, KDM6A, FOXA2, MAFF, SMAD4, PPARG, CTCF, REST, and numerous others. genecards.orggenecards.org
The identification of these potential binding sites provides a foundation for further experimental investigation into the specific transcription factors and regulatory networks that control this compound expression in different tissues and physiological conditions. Understanding these regulatory mechanisms is key to elucidating the role of this compound in various biological processes, such as lipid metabolism and muscle fiber type determination. nih.govinfino.menih.gov
While detailed quantitative data tables specifically showing binding affinities or occupancy for individual transcription factors at the this compound promoter from a single study were not extensively detailed in the search results, the identification of specific factors like MEF2A and the implication of PGC-1α in its regulation represent key findings in the promoter analysis of this compound. nih.gov
Predicted Transcription Factor Binding Sites in the this compound Promoter (Examples from Databases)
| Transcription Factor | Potential Binding Site Location (Relative to TSS) | Basis of Prediction/Evidence |
| MEF2A | 1.75 kb upstream | Simulated promoter analysis nih.gov |
| SP1 | Promoter region | Database prediction genecards.org |
| IKZF1 | Promoter region | Database prediction genecards.orggenecards.org |
| PPARG | Promoter region | Database prediction genecards.org |
| CTCF | Promoter region | Database prediction genecards.org |
| REST | Promoter region | Database prediction genecards.org |
Note: This table provides examples based on database predictions and a specific research finding. The presence and functional relevance of these sites require experimental validation.
Compound/Gene Name and Identifier
| Name | Identifier Type | Identifier |
| This compound | Gene/Protein | N/A |
Note: this compound refers to a gene/protein and does not have a PubChem CID like a small molecule.
Prospective Avenues and Emerging Research Directions for Lpgat1
Elucidation of Downstream Signaling Cascades and Regulatory Networks
Understanding the signaling pathways influenced by LPGAT1 activity is a critical area for future research. Studies have shown that this compound deficiency can impair insulin (B600854) signaling, particularly in hepatocytes, suggesting a link between this compound-mediated lipid remodeling and insulin pathway components like mTOR and Akt, which are localized at MAM. nih.gov Further research is needed to map the complete cascade of events downstream of this compound activity. This includes identifying specific protein-protein interactions, lipid second messengers generated or modified by this compound, and the subsequent activation or inhibition of signaling molecules. Investigating how this compound integrates with broader cellular signaling networks controlling processes such as cell growth, proliferation, and survival is essential. Given its reported role in lung adenocarcinoma proliferation, exploring its impact on cancer-related signaling pathways is also warranted. imrpress.com
Identification of Novel Physiological Substrates and Endogenous Regulators
While this compound is known to acylate lysophosphatidylglycerols, its substrate specificity might extend to other lysophospholipids or even neutral lipids under specific cellular contexts. Research suggests it can acylate monoacylglycerols, although this activity might be weak. nih.govuniprot.org Further comprehensive lipidomic analyses are needed to identify the full spectrum of endogenous substrates acted upon by this compound in different tissues and physiological states. Additionally, identifying endogenous molecules or post-translational modifications that regulate this compound activity is crucial. This could involve investigating the role of transcription factors, miRNAs, or protein kinases and phosphatases that modulate this compound expression levels or enzymatic function. For instance, PGC-1α has been shown to upregulate this compound expression in skeletal muscle, suggesting transcriptional regulation. nih.govnih.gov
Structural Biology of this compound and Its Interaction with Substrates/Partners
Detailed structural information of this compound is vital for understanding its enzymatic mechanism and interaction with substrates and potential protein partners. While its classification within the acyltransferase family is established, resolving the three-dimensional structure of this compound, perhaps through techniques like X-ray crystallography or cryo-EM, would provide insights into its active site, substrate binding pockets, and conformational changes upon catalysis. sinobiological.com Furthermore, investigating the structural basis of its interaction with other proteins, such as those involved in mitochondrial transport like prohibitin/TIMM14, could shed light on its localization and coordinated functions within the cell. genenames.org Such structural insights could also inform the rational design of specific modulators.
Development of Modulators for Investigating this compound Activity in vivo and in vitro
The availability of specific pharmacological modulators (activators or inhibitors) for this compound is currently limited but would be invaluable for dissecting its functions in various biological processes. Developing potent and selective small molecules that can inhibit or activate this compound activity would allow researchers to precisely manipulate its function in cellular and animal models. These tools are essential for confirming the causal role of this compound in specific phenotypes, elucidating downstream effects, and exploring its potential as a therapeutic target. Such modulators could be used in both in vitro experiments to study cellular mechanisms and in vivo studies to assess systemic effects and therapeutic potential. bioscientifica.com
Cross-Species Comparative Analysis of this compound Function and Evolution
Comparing the function, expression patterns, and evolutionary trajectory of this compound across different species can provide insights into conserved and divergent roles. While this compound orthologs exist in various organisms, including mice and zebrafish, their specific contributions to lipid metabolism and cellular processes may vary. zfin.orguniprot.org Comparative studies can help identify key functional domains or regulatory elements that have been conserved throughout evolution, suggesting fundamental roles. Conversely, species-specific differences in this compound function or regulation might explain variations in lipid metabolism or disease susceptibility. Analyzing this compound in diverse model organisms can also reveal novel biological roles not apparent in single-species studies. frontiersin.org
Integration of this compound Research with Systems Biology and Multi-Omics Data
Integrating data from various high-throughput technologies, such as genomics, transcriptomics, proteomics, and lipidomics, within a systems biology framework is crucial for a holistic understanding of this compound. cmbio.ioresearchgate.netscilifelab.se Analyzing how this compound expression and activity correlate with global changes in gene expression, protein profiles, and lipid landscapes can reveal its position within complex biological networks. nih.gov Multi-omics approaches can help identify novel interacting partners, upstream regulators, and downstream effectors of this compound that might not be discoverable through traditional targeted approaches. This integrated perspective is particularly valuable for understanding the multifaceted roles of this compound in complex metabolic disorders and diseases like cancer. researchgate.net
Q & A
Q. What are the recommended methods for detecting LPGAT1 protein expression in human tissues?
- Methodological Answer : this compound detection typically involves Western blot (WB) using validated antibodies. For example, Anti-LPGAT1 antibodies (e.g., ab70076) are optimized for WB at dilutions of 1:500–1:1000, with positive controls such as this compound-transfected 293T lysates . Ensure proper storage (-20°C/-80°C) to prevent degradation. Note that observed molecular weight (~37 kDa) may differ from predicted values (44 kDa) due to post-translational modifications or splice variants . Immunohistochemistry (IHC) is also viable for tissue localization (e.g., 1:200 dilution for IHC) . Validate antibodies using knockout cell lines (e.g., this compound-KO HEK293 cells) to confirm specificity .
Q. How can researchers design experiments to assess this compound’s enzymatic activity in vitro?
- Methodological Answer : Use recombinant this compound (e.g., Human this compound expressed in E. coli systems) in assays with lysophosphatidylglycerol (LPG) and acyl-CoA substrates. Kinetic studies show this compound prefers long-chain saturated acyl-CoAs (e.g., oleoyl-CoA) as donors . Monitor activity via thin-layer chromatography (TLC) or mass spectrometry to quantify acyltransferase products. Include negative controls (e.g., enzyme-free reactions) and validate using subcellular fractionation (e.g., microsomal fractions from COS-7 cells) to confirm ER-specific localization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s observed vs. predicted molecular weight during Western blot analysis?
- Methodological Answer : Discrepancies (e.g., 37 kDa observed vs. 44 kDa predicted) may arise from proteolytic cleavage, glycosylation, or alternative splicing . Perform deglycosylation assays (e.g., PNGase F treatment) to assess glycosylation. Validate using multiple antibodies targeting different epitopes (e.g., N-terminal vs. C-terminal tags) . Compare results across cell lines (e.g., HEK293 vs. LUAD cells) and tissues to identify isoform-specific expression .
Q. What experimental strategies elucidate this compound’s role in lung adenocarcinoma (LUAD) progression?
- Methodological Answer : Use siRNA/shRNA-mediated knockdown in LUAD cell lines (e.g., H1299, A549) to assess proliferation and apoptosis. In vivo, employ xenograft models with this compound-silenced cells . Validate via IHC scoring (0–4 scale based on staining intensity) in clinical samples . Combine transcriptomic (e.g., TCGA-LUAD data) and lipidomic analyses to link this compound expression to phospholipid remodeling and mitochondrial membrane integrity .
Q. How can contradictory findings about this compound’s tissue-specific expression be addressed?
- Methodological Answer : Tissue-specific expression (e.g., high in liver/placenta vs. low in colon) may reflect regulatory mechanisms or isoform diversity. Use qPCR with isoform-specific primers and RNA-seq data to profile splice variants. Cross-validate with protein-level detection (WB/IHC) and functional assays (e.g., acyltransferase activity in colon vs. liver microsomes) . Consider epigenetic factors (e.g., methylation) using chromatin immunoprecipitation (ChIP) in low-expression tissues.
Q. What methodologies are effective for studying this compound’s interaction with endoplasmic reticulum (ER) membranes?
- Methodological Answer : Subcellular fractionation (e.g., differential centrifugation) followed by WB using ER markers (calnexin) confirms this compound’s ER localization . For dynamic studies, use live-cell imaging with GFP-tagged this compound and ER-tracker dyes. Co-immunoprecipitation (Co-IP) can identify interacting proteins (e.g., lipid transporters). Pharmacological disruption of ER integrity (e.g., Brefeldin A) can assess this compound’s dependence on ER structure .
Data Analysis and Contradiction Management
Q. How should researchers analyze conflicting data on this compound’s substrate specificity?
Q. What approaches validate this compound’s prognostic value in cancer using multi-omics data?
- Methodological Answer : Integrate TCGA data (e.g., LUAD survival analysis ) with lipidomics to correlate this compound expression with lipid profiles. Use machine learning (e.g., Cox regression) to identify this compound-associated survival signatures. Validate in independent cohorts using IHC scoring and clinical outcomes . Address confounding factors (e.g., tumor stage) via multivariate analysis.
Experimental Design Considerations
Q. How to optimize this compound knockout/knockdown models for functional studies?
- Methodological Answer : Use CRISPR/Cas9 (e.g., this compound-KO HEK293 cells ) or siRNA (e.g., 95% knockdown efficiency in H1299 cells ). Validate via WB and rescue experiments (overexpression). Monitor off-target effects using RNA-seq. In vivo, employ conditional knockout mice with tissue-specific Cre drivers to study organ-specific phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
